molecular formula C9H15NOS B7605398 3-(Thiophen-3-ylmethylamino)butan-1-ol

3-(Thiophen-3-ylmethylamino)butan-1-ol

Cat. No.: B7605398
M. Wt: 185.29 g/mol
InChI Key: WAZMFSHURPMFEE-UHFFFAOYSA-N
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Description

3-(Thiophen-3-ylmethylamino)butan-1-ol is a substituted butanol derivative featuring a thiophene ring attached via a methylene group to the amino substituent at the third carbon of the butanol backbone. This compound combines the hydrophilic hydroxyl group with a sulfur-containing aromatic system, making it structurally unique among amino alcohols.

Properties

IUPAC Name

3-(thiophen-3-ylmethylamino)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-8(2-4-11)10-6-9-3-5-12-7-9/h3,5,7-8,10-11H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZMFSHURPMFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)NCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with 3-(Thiophen-3-ylmethylamino)butan-1-ol:

Compound Substituents Molecular Formula Molecular Weight Key Features
3-(4-Fluorophenyl)-4-(methylamino)butan-1-ol Fluorophenyl, methylamino C11H15FNO 196.24 g/mol Bioactive; used in pharmaceutical research
3-Amino-3-methylbutan-1-ol Methylamino C5H13NO 103.16 g/mol Branched chain; simpler amino alcohol
3,3-Dimethyl-4-(methylamino)butan-1-ol HCl Dimethyl, methylamino (hydrochloride) C7H18ClNO 167.68 g/mol Stabilized salt form; enhanced solubility
3-Methyl-3-(methylthio)butan-1-ol Methylthio, methyl C6H14OS 134.24 g/mol Sulfur-containing; potential metabolic activity

Key Observations :

  • The thiophene moiety in the target compound introduces aromaticity and sulfur-based reactivity, distinguishing it from phenyl or alkyl-substituted analogs.
  • Hydrochloride salts (e.g., ) improve water solubility, whereas thiophene derivatives may exhibit lipophilic tendencies.

Physical Properties

Boiling Points and Solubility:
  • Butan-1-ol derivatives: Boiling points generally increase with branching and hydrogen-bonding capacity. For example: 3-Methylbutan-1-ol (isoamyl alcohol): Boiling point = 132°C; water solubility = 20 g/L . 3,3-Dimethyl-1-butanol: Boiling point = 132–135°C; lower solubility due to branching .
  • Amino alcohols: The presence of amino groups enhances hydrogen bonding. For instance, 3-Amino-3-methylbutan-1-ol has higher polarity than non-amino analogs .
Hydrogen Bonding and Reactivity:
  • The hydroxyl and amino groups in this compound enable hydrogen bonding, similar to butan-1-ol analogs .
  • Thiophene’s electron-rich aromatic system may participate in π-π stacking or electrophilic substitution reactions, unlike phenyl or alkyl substituents .

Pharmacological and Toxicological Profiles

Bioactivity:
  • Fluorophenyl-substituted amino alcohols (e.g., ) show CNS activity, suggesting that the thiophene analog might target similar pathways.
Toxicity:
  • 3-Methylbutan-1-ol exhibits acute toxicity (oral LD50 = 1,300–2,500 mg/kg in rats) and skin irritation .
  • Thiophene derivatives may introduce additional hazards due to sulfur metabolism (e.g., formation of reactive metabolites).

Q & A

Q. What are the standard synthetic routes for 3-(Thiophen-3-ylmethylamino)butan-1-ol?

The primary synthesis involves reductive amination between thiophen-3-ylmethanol and butan-1-amine. A typical protocol uses sodium cyanoborohydride as a reducing agent in methanol/ethanol under mild acidic conditions (e.g., acetic acid) at room temperature. Reaction progress is monitored via TLC or LC-MS, and purification is achieved via column chromatography .

Key Steps :

  • Equimolar reactants in polar aprotic solvent.
  • Acid catalysis (pH ~5–6).
  • Reducing agent (e.g., NaBH3CN) for imine intermediate reduction.
  • Yield optimization by controlling reaction time (12–24 hrs).

Q. How is structural confirmation performed for this compound?

Spectroscopic methods are essential:

  • ¹H/¹³C NMR : Peaks for thiophene protons (δ 6.8–7.5 ppm), methylene groups adjacent to the amine (δ 2.5–3.5 ppm), and hydroxyl protons (δ 1.5–2.0 ppm, broad).
  • IR Spectroscopy : Stretching vibrations for -NH (3300 cm⁻¹) and -OH (3400 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (e.g., m/z 213 [M+H]+ for C₉H₁₅NOS) .

Q. What are the recommended safety protocols for handling this compound?

While specific toxicity data are limited, general precautions for amine-alcohol derivatives apply:

  • Use PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation.
  • Store in airtight containers away from oxidizers.
  • Dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Chiral catalysts or resolving agents are critical:

  • Asymmetric reductive amination : Use chiral boron catalysts (e.g., CBS reduction) to induce stereochemistry at the amine center.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) can hydrolyze specific enantiomers of ester precursors.
  • HPLC with chiral columns (e.g., Chiralpak AD-H) for enantiomer separation. Reported enantiomeric excess (ee) values reach 85–90% under optimized conditions .

Q. How do conflicting reports on its biological activity (e.g., antimicrobial vs. anti-inflammatory) arise, and how can they be resolved?

Discrepancies often stem from assay variability :

  • Microbial strains : Gram-positive vs. Gram-negative bacteria (e.g., S. aureus vs. E. coli) show differential sensitivity.
  • Concentration gradients : Anti-inflammatory effects (e.g., TNF-α inhibition) may dominate at lower concentrations (IC₅₀ ~10 µM), while antimicrobial activity requires higher doses (MIC ≥50 µM).
  • Control experiments : Validate results against known standards (e.g., ampicillin for antimicrobial assays, dexamethasone for inflammation) .

Q. What analytical challenges arise in characterizing its metabolic byproducts?

LC-MS/MS is preferred for metabolite identification, but challenges include:

  • Ion suppression from thiophene-derived fragments.
  • Differentiating isomers : Use tandem MS with collision-induced dissociation (CID) to fragment ions (e.g., m/z 213 → 170 [loss of C₃H₇NO]).
  • Stable isotope labeling : Track metabolic pathways in in vitro hepatocyte models .

Data Contradiction Analysis

Q. Why do fluorination studies of similar butanol derivatives show variable yields (50–59%)?

Reaction conditions heavily influence outcomes:

  • Electrophilic fluorination : Selectfluor I efficiency depends on solvent polarity (higher yields in acetonitrile vs. THF).
  • Steric effects : Bulky substituents near the hydroxyl group reduce accessibility for fluorinating agents.
  • Temperature : Elevated temperatures (40–60°C) improve kinetics but may degrade sensitive intermediates .

Comparative Table :

Fluorination MethodSolventTemp (°C)Yield (%)
Selectfluor IMeCN2559
DASTDCM050

Methodological Guidance

Q. How to design a stability study for this compound under varying pH conditions?

Follow ICH Q1A guidelines :

  • Prepare buffer solutions (pH 1–10).
  • Incubate compound at 40°C/75% RH for 4 weeks.
  • Analyze degradation via HPLC-UV at 254 nm.
  • Identify hydrolytic byproducts (e.g., thiophene-3-carbaldehyde from amine cleavage) .

Q. What computational tools predict its binding affinity for neurotransmitter receptors?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS):

  • Target receptors : Dopamine D2 (PDB: 6CM4) or serotonin 5-HT3 (PDB: 6NP0).
  • Ligand preparation : Optimize 3D structure with Open Babel.
  • Binding energy thresholds : ΔG ≤ -7 kcal/mol indicates strong interaction .

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